N-cyclopentyl-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyclopentyl group, a benzofuro[3,2-d]pyrimidine core, and an acetamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-cyclopentyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the transformation route from shikimic acid to methyl 3-dehydroshikimate and then to methyl 2-amino-3-cyanobenzofuran-5-carboxylate can be used to access a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines . This method is notable for being transition metal-free and yielding products in high efficiency (63%–90%).
Chemical Reactions Analysis
N-cyclopentyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions depend on the desired transformation. For example, Suzuki–Miyaura coupling is a widely applied reaction for forming carbon–carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Benzofuro[3,2-d]pyrimidines, including N-cyclopentyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide, have been studied for their inhibitory effects on enzymes such as purine nucleoside phosphorylase (PNP) . These inhibitors are being explored as potential immunosuppressive agents for treating autoimmune diseases. Additionally, these compounds have shown selective cytotoxicity towards certain cancer cell lines, making them promising candidates for anticancer drug development .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, benzofuro[2,3-d]pyrimidine-4-amines have been identified as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase . These compounds inhibit the kinase activity of EGFR, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where EGFR inhibitors are used to target tumor cells.
Comparison with Similar Compounds
N-cyclopentyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can be compared with other similar compounds, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives . These compounds share a similar core structure but differ in their substituents and biological activities. For example, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has shown potent antitubercular activity and low cytotoxicity . The unique structural features and biological activities of N-cyclopentyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide make it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H17N3O3 |
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Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-cyclopentyl-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C17H17N3O3/c21-14(19-11-5-1-2-6-11)9-20-10-18-15-12-7-3-4-8-13(12)23-16(15)17(20)22/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,19,21) |
InChI Key |
SAWVJOHMKFEFKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
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